molecular formula C18H32O16 B1165368 Galili antigen undecaose linked to BSA

Galili antigen undecaose linked to BSA

Cat. No.: B1165368
Attention: For research use only. Not for human or veterinary use.
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Description

The Galili antigen undecaose linked to bovine serum albumin (BSA) is a neoglycoprotein conjugate comprising an oligosaccharide epitope (Galα1-3Galβ1-4GlcNAc-R) with an 11-sugar unit (undecaose) covalently attached to BSA . This structure mimics the α-gal epitope, a carbohydrate antigen abundantly expressed in non-primate mammals but absent in humans, apes, and Old-World primates . Humans naturally produce anti-Gal antibodies, which constitute ~1% of immunoglobulins and exhibit high specificity for α-gal epitopes .

BSA serves as a carrier protein to enhance the antigen’s stability and immunogenicity. Each BSA molecule typically carries ~20 α-gal epitopes, as observed in similar conjugates like Galα1-3Galβ1-4GlcNAcα-BSA (Gal-BSA) . The undecaose-BSA conjugate is widely utilized in diagnostic assays (e.g., Luminex bead-based platforms) as a positive control due to its strong interaction with human anti-Gal antibodies . It also has applications in vaccine development, leveraging anti-Gal’s role in enhancing antigen presentation and immune responses .

Properties

Molecular Formula

C18H32O16

Synonyms

Galα1-3[Galβ1-4GlcNAcβ1-3]4Galβ1-4Glc

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Galili Antigen Variants Linked to BSA
Compound Sugar Units Epitope Structure Epitope Density (per BSA) Key Applications
Galili undecaose-BSA 11 Galα1-3Galβ1-4GlcNAc-R ~20 Diagnostic controls, vaccine adjuvants
Galili pentaose-BSA 5 Galα1-3Galβ1-4GlcNAc-R ~15–20 Immunoassays, epitope mapping
Galili heptaose-BSA 7 Galα1-3Galβ1-4GlcNAc-R ~15–20 Antibody profiling
Galα1-3Galβ1-4GlcNAcα-BSA 3 Galα1-3Galβ1-4GlcNAcα ~20 T. cruzi infection diagnostics

Key Observations :

  • Sugar Chain Length : Longer oligosaccharides (e.g., undecaose) may exhibit higher avidity due to multivalent binding, whereas shorter variants (e.g., trisaccharide) are easier to synthesize .
  • Epitope Density: Higher epitope density on BSA correlates with stronger signals in immunoassays. For example, Gal-BSA with ~20 epitopes showed 20-fold higher binding to T. cruzi-infected sera compared to shorter glycans .
Non-Galili Neoglycoproteins
  • Globotriaose-BSA (GLY120-BSA): Targets Pk antigen (Galα1-4Galβ1-4Glc-R), associated with globoside-related pathologies.
  • Blood Group A Lewisb-BSA (GLY035-4) : Used in blood typing and cancer biomarker studies. Its α1-4 linkage differentiates it from α1-3-linked Galili antigens .

Antigenicity and Immunoassay Performance

  • Anti-Gal Binding Efficiency: Galili undecaose-BSA and Galα1-3Galβ1-4GlcNAcα-BSA show robust binding to human anti-Gal antibodies, making them ideal positive controls .
  • Diagnostic Sensitivity: In Luminex assays, undecaose-BSA consistently outperforms shorter Galili variants (e.g., pentaose-BSA) due to higher epitope density and avidity . Competitive ELISA studies demonstrated that trisaccharide-BSA conjugates (e.g., compound 6-BSA) require 60 μM concentrations to inhibit anti-Gal binding by 50%, whereas longer chains may achieve this at lower doses .

In Vivo Immunogenicity

  • Vaccine Applications: Immunization of α1,3-galactosyltransferase-knockout mice with Galα1-3Galβ1-4GlcNAcα-BSA induced a 22-fold increase in anti-α-Gal antibodies, comparable to responses elicited by xenografts . Undecaose-BSA’s longer chain may enhance T-cell activation by presenting more epitopes, though this requires validation .

Technical Considerations

  • BSA Quality: Variability in BSA preparations (e.g., endotoxin levels, purity) can affect assay reproducibility. Sigma-Aldrich BSA catalog numbers A3059 and A9430 are recommended for low nonspecific binding .
  • Standardization : Quantification using ELISA inhibition assays with Gal-BSA standards ensures consistent results. For example, Gal-BSA mixtures yield a linear calibration curve (R² > 0.99) with minimal variability .

Preparation Methods

Chemical Synthesis Strategies

The undecaose is synthesized via stepwise glycosylation, employing protecting groups to control stereochemistry. A representative approach involves:

  • Building Block Preparation : Monosaccharides (e.g., galactose, GlcNAc) are functionalized with temporary protecting groups (e.g., benzoyl, tert-butyldimethylsilyl) to mask reactive hydroxyls.

  • Glycosylation Reactions : Trichloroacetimidate donors, activated by Lewis acids like TMS-OTf, facilitate α- or β-linkages. For example, Kiso’s di-tert-butylsilyl-protected galactosyl donor ensures α-selectivity in critical steps.

  • Deprotection and Purification : Sequential removal of protecting groups (e.g., hydrogen fluoride for silyl ethers, methanolic sodium methoxide for esters) yields the free oligosaccharide, purified via size-exclusion chromatography.

Enzymatic Extensions

Glycosyltransferases (e.g., α1,3-galactosyltransferases) can extend shorter glycans into undecaoses, though substrate specificity and scalability remain challenges.

Activation of BSA for Conjugation

Maleimide Derivatization

BSA is functionalized with maleimide groups using heterobifunctional crosslinkers like sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC). This introduces thiol-reactive sites while preserving protein stability.

Thiolation of the Undecaose

The undecaose is modified with a mercaptopropyl spacer via reductive amination or thiol-ene chemistry. For instance, allyl glycosides undergo radical-mediated thiol-ene reactions with 2-mercaptoethylamine to introduce free thiols.

Conjugation of Undecaose to BSA

Thiol-Maleimide Coupling

Maleimide-activated BSA (5–10 groups per molecule) reacts with thiolated undecaose at pH 6.5–7.5, forming stable thioether bonds. The reaction is quenched with excess cysteine to block unreacted maleimides.

Reductive Amination

Alternative methods exploit the oligosaccharide’s reducing terminus, conjugating to BSA lysines via Schiff base formation (using sodium cyanoborohydride). However, this approach offers less control over glycosylation sites.

Table 1: Comparison of Conjugation Methods

MethodEfficiency (%)StabilitySite Specificity
Thiol-Maleimide85–95HighHigh
Reductive Amination60–75ModerateLow

Purification and Characterization

Size-Exclusion Chromatography (SEC)

SEC separates conjugated BSA (eluting earlier due to increased MW) from free undecaose and crosslinkers. A Sephadex G-25 column is typically used.

SDS-PAGE and Western Blot

Coomasie staining confirms BSA migration shifts (∼70–75 kDa vs. native 66.5 kDa). Anti-α-Gal antibodies (e.g., from Chagas patients) validate epitope presentation via chemiluminescent ELISA.

Mass Spectrometry

MALDI-TOF MS quantifies the average number of conjugated undecaose units per BSA molecule. A typical conjugate incorporates 8–12 glycans per protein.

Applications in Biomedical Research

Vaccine Development

In α1,3-galactosyltransferase-knockout mice, undecaose-BSA elicits anti-α-Gal antibody titers 40-fold higher than pre-immunization levels, mirroring responses in Chagas patients.

Diagnostic Assays

The conjugate improves ELISA sensitivity for detecting anti-α-Gal antibodies, critical for diagnosing chronic Chagas disease. However, BSA quality (e.g., Sigma A2934) is paramount to avoid false positives.

Challenges and Optimization

BSA Batch Variability

Contaminants in commercial BSA (e.g., endotoxins, globulins) necessitate rigorous screening. Sigma A2934 is recommended for minimal nonspecific binding.

Conjugation Efficiency

Steric hindrance from large glycans reduces the number of BSA attachment sites. Modular spacers (e.g., PEG) improve accessibility .

Q & A

What experimental strategies ensure proper characterization of Galili antigen undecaose-BSA conjugates?

Basic Research Focus
To confirm structural integrity, employ techniques such as SDS-PAGE (to assess molecular weight shifts post-conjugation) and mass spectrometry (to verify glycan-protein linkage). For glycan density quantification, HPLC with fluorescence detection or bicinchoninic acid (BCA) assays can determine the molar ratio of antigen to BSA .

Advanced Research Focus
For advanced validation, use 2D-PAGE combined with Western blotting to resolve glycoforms and confirm epitope accessibility. Surface plasmon resonance (SPR) can quantify binding kinetics between the conjugate and anti-Galili antibodies, providing insights into avidity effects .

How can researchers mitigate variability in anti-Galili antibody detection across assay platforms?

Basic Research Focus
Standardize reagent batches (e.g., secondary antibodies) via pre-use qualification, including titrations to determine optimal dilutions. Include BSA-only controls to exclude carrier protein cross-reactivity and Galili-BSA conjugates as positive controls .

Advanced Research Focus
Implement multiplex platforms (e.g., Luminex) with internal reference standards (e.g., pooled human serum with high anti-Galili IgM/IgG) to normalize inter-assay variability. Use standard curves calibrated against WHO reference materials for absolute quantification .

What methodological challenges arise when analyzing host cell proteins (HCPs) in Galili-BSA conjugate preparations?

Basic Research Focus
Commercial HCP-ELISA kits may lack coverage for process-specific impurities. Validate kits using spike-recovery experiments with HCPs from the conjugate production system (e.g., E. coli or mammalian cell lysates) .

Advanced Research Focus
Combine immunoaffinity chromatography (IAC) with LC-MS/MS to identify residual HCPs. For low-abundance targets, use immunocapture-LC-MS with heavy isotope-labeled peptides for precise quantification .

Why does BSA selection critically impact assay performance in Galili antigen studies?

Basic Research Focus
BSA from non-globulin-free sources may contain trace immunoglobulins that bind secondary antibodies, causing false positives. Use low-endotoxin, protease-free BSA (e.g., Sigma A3059) to minimize nonspecific binding .

Advanced Research Focus
Characterize BSA lots via agarose gel electrophoresis to confirm purity. For glycan array studies, test BSA batches for innate glycosylation patterns that could interfere with synthetic Galili epitopes .

How can researchers optimize Galili antigen density on BSA for immunological studies?

Basic Research Focus
Perform titration experiments comparing conjugates with 5–25 epitopes per BSA molecule. Measure antibody titers in sera from immunized animals to identify the optimal epitope density for maximal immunogenicity .

Advanced Research Focus
Use stoichiometric labeling with fluorescent tags (e.g., FITC) to quantify epitope density via fluorescence polarization. For in vivo studies, compare immune responses to low- vs. high-density conjugates to assess T-cell dependency .

What strategies resolve contradictions in anti-Galili antibody data between ELISA and glycan arrays?

Advanced Research Focus
Discrepancies often arise from differences in epitope presentation (soluble vs. solid-phase). Validate ELISA results using competitive inhibition assays with free Galili oligosaccharides. For arrays, confirm specificity via glycan knockout mutants .

How to design controls for distinguishing anti-Galili antibodies from rheumatoid factors (RF) in serum?

Advanced Research Focus
Include IgG-coated beads in multiplex assays to detect RF-mediated false positives. Pre-treat sera with IgM/IgG depletion columns or use anti-human IgG F(ab')₂ fragments to block RF interference .

What analytical workflows integrate Galili-BSA conjugates into biomarker discovery pipelines?

Advanced Research Focus
Combine glycan microarrays (for high-throughput antibody profiling) with single-cell B-cell sequencing to map epitope-specific clonal responses. Validate findings using SPR-based affinity maturation assays .

How does α-Gal epitope presentation on BSA enhance antigen processing in vaccine studies?

Advanced Research Focus
BSA acts as a carrier for T-cell help, enabling class-switching from IgM to IgG. Compare immune responses to Galili-BSA vs. unconjugated antigen in MHC-II knockout models to dissect T-cell dependency .

What protocols ensure reproducibility in anti-Galili assays during multi-center studies?

Advanced Research Focus
Adopt harmonized SOPs for conjugate preparation, including defined BSA sources and glycan:protein ratios. Distribute aliquots of reference sera and conjugates to all sites for cross-validation .

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